4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide, commonly known as MPD, is a synthetic compound with a diazepane ring structure. It is a potent and selective agonist of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system. MPD has been extensively studied for its potential use in scientific research and drug development.
Mécanisme D'action
MPD acts as a positive allosteric modulator of the GABAA receptor, binding to a specific site on the receptor and enhancing its activity. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and reduced excitability. MPD exhibits selectivity for certain subtypes of the GABAA receptor, such as those containing the α2 and α3 subunits.
Biochemical and physiological effects:
MPD has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. MPD has been used in studies investigating the effects of GABAA receptor modulation on behavior, cognition, and seizure susceptibility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPD in lab experiments is its high potency and selectivity for certain subtypes of the GABAA receptor. This allows for precise modulation of neuronal activity and neurotransmitter release. However, one limitation is the potential for off-target effects, as MPD may interact with other receptors or ion channels at high concentrations.
Orientations Futures
There are several potential future directions for research on MPD and related compounds. One area of interest is the development of more selective and potent GABAA receptor modulators for use in drug development. Another area is the investigation of the role of GABAA receptor modulation in neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Additionally, the use of MPD in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Méthodes De Synthèse
MPD can be synthesized through a multistep process starting with the reaction of 2-amino-5-methylpyrazine with ethyl 2-bromoacetate to form ethyl 2-(5-methylpyrazin-2-yl)acetate. This intermediate is then reacted with sodium hydride and 1,4-dibromobutane to form 4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide.
Applications De Recherche Scientifique
MPD has been used in various scientific research applications, mainly in the field of neuroscience. It has been shown to enhance GABAA receptor activity, leading to increased inhibitory neurotransmission and reduced neuronal excitability. MPD has been used in studies investigating the role of GABAA receptors in anxiety, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-16-6-3-7-18(9-8-16)13(19)14-5-4-12-10-15-17(2)11-12/h10-11H,3-9H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRIXIUAEOCKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCCC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.